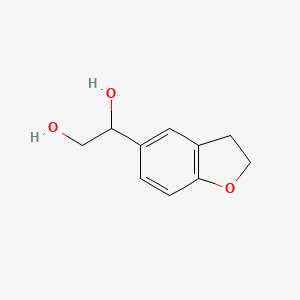

1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-yl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5,9,11-12H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMZWSKGGBFGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol (CAS Number: 1556650-05-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12O2

- Molecular Weight : 180.20 g/mol

- Structure : The compound features a benzofuran moiety which is known for various biological activities.

Antioxidant Properties

Research indicates that derivatives of benzofuran compounds exhibit significant antioxidant activities. For instance, studies have shown that certain analogues can inhibit lipid peroxidation and scavenge free radicals effectively. This property is crucial for neuroprotection, as it helps mitigate oxidative stress associated with neurodegenerative conditions .

Neuroprotective Effects

A specific study highlighted that benzofuran derivatives, including this compound, demonstrated neuroprotective effects in animal models. These compounds were found to protect against head injuries by reducing oxidative damage and inflammation in the brain .

Cytotoxicity and Apoptosis Induction

Recent investigations into the cytotoxic effects of benzofuran derivatives on cancer cell lines have shown promising results. For example:

- MTT Assay Results : Compounds including this compound were tested against various cancer cell lines (e.g., K562 leukemia cells). The IC50 values indicated a significant reduction in cell viability at higher concentrations .

| Compound | Cell Line | IC50 (µM) | Therapeutic Index |

|---|---|---|---|

| This compound | K562 | 50 | >100 (non-toxic to normal cells) |

The compound was observed to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

The biological activity of this compound can be attributed to several mechanisms:

- ROS Generation : The compound increases ROS levels in cancer cells, leading to apoptosis.

- Mitochondrial Dysfunction : It disrupts mitochondrial membrane potential, facilitating cytochrome c release and subsequent caspase activation .

- Inhibition of Lipid Peroxidation : This action helps protect neuronal cells from oxidative damage .

Case Studies

Several studies have focused on the therapeutic potential of benzofuran derivatives:

- A study on neuroprotective agents revealed that certain compounds could significantly reduce brain injury outcomes in rodent models by modulating oxidative stress pathways .

Example Study:

A comparative analysis was conducted on various benzofuran derivatives for their neuroprotective effects:

- Objective : To evaluate the efficacy of different analogues in protecting against oxidative damage.

- Methodology : Mice were subjected to induced head injuries followed by treatment with selected benzofurans.

Findings : The study concluded that compounds with stronger antioxidant properties provided better neuroprotection.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The substitution pattern on the benzofuran core significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Preparation Methods

Starting Materials and Precursors

- The synthesis typically begins with a benzofuran or 2,3-dihydrobenzofuran core, often substituted or functionalized at the 5-position.

- Precursors may include 5-hydroxybenzofuran derivatives or 5-halobenzofurans, which can be further elaborated.

Representative Synthetic Sequence (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Functionalization | Halogenation (e.g., bromination) at 5-position | 5-bromo-2,3-dihydrobenzofuran |

| 2 | Substitution | Nucleophilic substitution with ethylene glycol or protected diol precursor | Introduction of protected ethanediol group |

| 3 | Deprotection | Acidic or basic hydrolysis | Free 1,2-ethanediol substituent |

| 4 | Purification | Chromatography or recrystallization | Pure this compound |

This sequence is illustrative and based on common synthetic strategies for similar benzofuran derivatives.

Research Findings and Comparative Analysis

- While direct synthetic procedures for this exact compound are limited in the literature, related benzofuran derivatives have been prepared using similar multi-step synthetic routes involving oxidation, reduction, and substitution reactions.

- Patents and synthetic intermediates research emphasize the versatility of benzofuran scaffolds for functionalization at various positions, including the 5-position, which is critical for introducing ethanediol groups.

- The presence of the diol functionality enhances the compound’s polarity and potential for further chemical modifications or biological interactions.

Data Table: Summary of Key Synthetic Methods for Benzofuran Ethanediol Derivatives

| Method | Description | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Epoxidation + Ring Opening | Epoxidation of vinyl group followed by nucleophilic ring opening | Osmium tetroxide, nucleophiles | High regio- and stereoselectivity | Requires vinyl precursor |

| Dihydroxylation | Direct dihydroxylation of alkene substituent | OsO4, NMO (N-methylmorpholine N-oxide) | Direct introduction of diol | Toxic reagents, costly |

| Reduction of Carbonyl | Reduction of aldehyde/ketone intermediate | NaBH4, LiAlH4 | Straightforward, high yield | Requires carbonyl precursor |

| Nucleophilic Substitution | Displacement of halogen with diol or protected diol | Ethylene glycol, base | Versatile, can use protected groups | May require protection/deprotection |

Notes on Purification and Characterization

- Purification typically involves chromatographic techniques such as silica gel column chromatography or recrystallization.

- Characterization is performed by NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the presence of the benzofuran ring and the ethanediol moiety.

- The molecular formula C10H12O3 and molecular weight 180.2 g/mol are consistent with the expected structure.

Q & A

Q. Q1: What are the recommended synthetic routes for 1-(2,3-Dihydro-1-benzofuran-5-yl)-1,2-ethanediol, and how can reaction efficiency be optimized?

A: Synthesis typically involves functionalization of the benzofuran core followed by diol formation. A multi-step approach may include:

Benzofuran ring construction via cyclization of phenolic precursors.

Hydroxylation or diol introduction using oxidizing agents (e.g., OsO4 for dihydroxylation) or catalytic hydrogenation .

To optimize efficiency:

- Use statistical experimental design (e.g., factorial design) to identify critical parameters (temperature, catalyst loading) and minimize trial-and-error approaches .

- Employ real-time reaction monitoring (e.g., in situ NMR or FTIR) to track intermediates and adjust conditions dynamically .

Advanced Research: Computational Modeling

Q. Q2: How can computational methods like quantum chemical calculations improve the design of derivatives or reaction pathways for this compound?

A:

- Reaction path search methods (e.g., density functional theory, DFT) can predict transition states and intermediates, guiding synthetic routes .

- Molecular docking simulations help evaluate interactions with biological targets (e.g., enzymes or receptors), aiding in structure-activity relationship (SAR) studies .

- Machine learning models trained on reaction databases can propose optimal conditions (solvent, catalyst) for higher yields .

Basic Research: Physicochemical Characterization

Q. Q3: What analytical techniques are essential for confirming the structure and purity of this compound?

A:

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR to verify the benzofuran backbone and diol substituents .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolve stereochemistry and crystal packing, critical for understanding solid-state properties .

- HPLC/Purity Analysis: Ensure absence of byproducts (e.g., unreacted precursors) .

Advanced Research: Resolving Data Contradictions

Q. Q4: How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results across studies)?

A:

- Methodological audit: Compare experimental conditions (e.g., solvent polarity, cell lines) that may influence outcomes .

- Meta-analysis: Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

- Cross-validation with computational models: Use molecular dynamics simulations to test hypotheses about binding affinities under varying conditions .

Basic Research: Biological Activity Profiling

Q. Q5: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

A:

- Enzyme inhibition assays: Target enzymes relevant to inflammation or neurodegeneration (e.g., cyclooxygenase, acetylcholinesterase) .

- Cytotoxicity screening: Use human cell lines (e.g., HEK293, HepG2) with MTT or resazurin assays to assess safety margins .

- Antioxidant activity tests: DPPH or FRAP assays to evaluate radical scavenging potential, given the diol’s redox-active nature .

Advanced Research: Mechanistic Studies

Q. Q6: How can researchers elucidate the mechanism of action of this compound in complex biological systems?

A:

- Omics integration: Combine transcriptomics/proteomics data to identify pathways modulated by the compound .

- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics with putative targets .

- CRISPR-Cas9 knockouts: Validate target specificity by observing activity loss in gene-edited cell lines .

Basic Research: Stability and Degradation

Q. Q7: What strategies ensure the compound’s stability during storage and experimental use?

A:

- Thermogravimetric analysis (TGA): Determine decomposition temperatures .

- Light and moisture control: Store in amber vials under inert gas (N2) to prevent oxidation .

- Accelerated stability testing: Use elevated temperatures/humidity to predict shelf-life .

Advanced Research: Scalability and Green Chemistry

Q. Q8: How can the synthesis be scaled while adhering to green chemistry principles?

A:

- Solvent selection: Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Catalyst recycling: Use immobilized catalysts (e.g., silica-supported Pd) to reduce waste .

- Process intensification: Continuous flow reactors enhance reproducibility and reduce energy use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.